molecular formula C10H12ClNO2 B2546894 2-(6-Cyclopropylpyridin-2-yl)acetic acid hydrochloride CAS No. 2197062-58-9

2-(6-Cyclopropylpyridin-2-yl)acetic acid hydrochloride

Cat. No.: B2546894
CAS No.: 2197062-58-9
M. Wt: 213.66
InChI Key: TYCDBRHMLYITPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-Cyclopropylpyridin-2-yl)acetic acid hydrochloride is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a cyclopropyl group attached to the pyridine ring, which imparts unique chemical properties to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Cyclopropylpyridin-2-yl)acetic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with 2-bromopyridine in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to further reactions to introduce the acetic acid moiety, followed by conversion to the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(6-Cyclopropylpyridin-2-yl)acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(6-Cyclopropylpyridin-2-yl)acetic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(6-Cyclopropylpyridin-2-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The cyclopropyl group and the pyridine ring play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-Methylpyridin-2-yl)acetic acid hydrochloride
  • 2-(6-Ethylpyridin-2-yl)acetic acid hydrochloride
  • 2-(6-Propylpyridin-2-yl)acetic acid hydrochloride

Uniqueness

2-(6-Cyclopropylpyridin-2-yl)acetic acid hydrochloride is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties compared to its analogs. This structural feature can enhance its binding affinity to target molecules and improve its stability under various conditions.

Properties

IUPAC Name

2-(6-cyclopropylpyridin-2-yl)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2.ClH/c12-10(13)6-8-2-1-3-9(11-8)7-4-5-7;/h1-3,7H,4-6H2,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYCDBRHMLYITPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=CC(=N2)CC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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